tert-Butyl 1-methyl-1H-indole-3-carboxylate
Description
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 1-methylindole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)11-9-15(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3 |
InChI Key |
NWZFDHYUCGNRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The most efficient method involves copper(II) acetate-mediated cross-dehydrogenative coupling between N,N-dimethylaniline and phenyl bromoacetate derivatives. This single-step protocol utilizes tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 80°C. The reaction proceeds through iminium ion formation, followed by α-C–H activation and subsequent cyclization (Figure 1).
Catalytic System Optimization
Substituted phenyl bromoacetates with electron-donating groups (e.g., -OMe, -Me) showed enhanced reactivity, while electron-withdrawing substituents (-NO₂, -CN) required extended reaction times (24–36 h).
Multi-Step Synthesis via Lithiation-Carboxylation
Protective Group Strategy
A 10-step synthesis route employs triisopropylsilyl (TIPS) protection at the indole nitrogen, enabling precise functionalization:
-
TIPS Protection :
-
Lithiation at C3 :
-
Deprotection :
This method allows gram-scale production but requires stringent anhydrous conditions and cryogenic temperatures.
Scandium(III)-Catalyzed Annulation
Green Chemistry Approach
A three-component reaction using Sc(OTf)₃ in glycerol achieves indole formation through tandem C–C and C–N bond formation:
| Component | Role | Example |
|---|---|---|
| 2-Hydroxyacetophenone | Carbonyl precursor | 1a |
| 1-Methylpyrrole | Nitrogen source | 2a |
| Glycerol | Solvent/Lewis acid promoter | — |
Optimized Conditions :
This method exemplifies solvent sustainability but currently lacks demonstrated applicability to tert-butyl ester derivatives.
Comparative Analysis of Methodologies
Table 1: Method Comparison
| Parameter | Cu-Catalyzed | Lithiation | Sc-Catalyzed |
|---|---|---|---|
| Steps | 1 | 10 | 3 |
| Yield (%) | 69–90 | 82 | 43–74 |
| Temperature Range | 80°C | −78°C to RT | 80°C |
| Catalytic Loading | 10 mol% | — | 20 mol% |
| Functional Group Tolerance | Moderate | High | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis of Bioactive Compounds
Pharmaceutical Applications:
tert-Butyl 1-methyl-1H-indole-3-carboxylate serves as a key intermediate in the synthesis of various bioactive indole derivatives. These derivatives are often evaluated for their potential therapeutic effects, particularly in the treatment of cancer and viral infections. For instance, studies have shown that derivatives of indole exhibit significant activity against different cancer cell lines and viruses due to their ability to interfere with cellular processes.
| Compound | Biological Activity | Reference |
|---|---|---|
| Indole-3-carboxylic acid derivatives | Anticancer activity | |
| Indole-based antiviral agents | Inhibition of viral replication |
Regioselective Functionalization
Synthetic Methodologies:
The compound is utilized as a substrate for regioselective functionalization reactions. For example, it can undergo dibromination reactions under microwave irradiation, yielding functionalized indole derivatives with high regioselectivity. This property is critical for developing compounds with specific biological activities.
Case Study: Dibromination Reaction
In a study involving microwave-assisted dibromination of methyl indole-3-carboxylate, this compound was subjected to conditions that yielded a high percentage of dibrominated products, demonstrating its utility in synthetic organic chemistry .
Catalytic Applications
Use in Catalysis:
this compound has been employed in catalytic reactions involving transition metals such as rhodium. These reactions often focus on forming complex structures with high yields and selectivity. For instance, when used with Rh2(OAc)4 as a catalyst, the compound can facilitate the formation of various indole-based carbamates with excellent diastereoselectivity .
| Catalyst | Reaction Type | Yield (%) | Selectivity |
|---|---|---|---|
| Rh2(OAc)4 | Indole carbamate synthesis | 96 | >20:1 |
Material Science Applications
Polymer Chemistry:
The compound's structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in electronics and coatings. Its ability to participate in radical polymerization makes it valuable for developing advanced materials with tailored properties.
Structure-Activity Relationship Studies
Research Insights:
The compound's structure has been extensively studied to understand its interaction with biological targets. By modifying the tert-butyl group or substituents on the indole ring, researchers can optimize the pharmacological properties of synthesized compounds.
Example Findings:
A study highlighted that modifications to the indole core significantly impacted the compound's ability to inhibit specific enzymes linked to cancer progression . This relationship between structure and activity is crucial for drug design.
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The tert-butyl ester group distinguishes this compound from analogs with smaller ester groups (e.g., methyl or ethyl). Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Solubility : tert-Butyl derivatives exhibit higher solubility in organic solvents (e.g., DCM, THF) than methyl analogs, which may favor aqueous miscibility .
- Stability : Tert-butyl esters are more prone to acid-catalyzed hydrolysis than methyl esters, necessitating careful handling under acidic conditions .
Research Findings and Implications
- Synthetic Flexibility : tert-Butyl indole carboxylates are preferred in medicinal chemistry for their balance of stability and reactivity. For instance, tert-butyl 3-(bromomethyl)-6-chloro-1H-indole-1-carboxylate is a key intermediate in peptide mimetic synthesis .
Biological Activity
Tert-butyl 1-methyl-1H-indole-3-carboxylate is an indole derivative that has garnered interest due to its potential biological activities. Indoles are known for their presence in various natural compounds and their significant role in medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthetic methodologies, and research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following structure:
This compound features a tert-butyl group which enhances its lipophilicity, making it more soluble in organic solvents. The indole ring is crucial for its interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that indole derivatives can possess antimicrobial properties. This compound's structural features may allow it to interact with microbial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Indoles are often explored for their anticancer potential. Compounds similar to this compound have been reported to inhibit tubulin polymerization, a critical process in cancer cell division.
- Neuroprotective Effects : Some indole derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of indole derivatives, including those structurally related to this compound:
Table 1: Summary of Biological Activities
Synthetic Methodologies
The synthesis of this compound has been achieved through various methods, including:
- Cross-Dehydrogenative Coupling : This method allows for efficient formation of the indole structure while introducing functional groups necessary for biological activity .
- Functionalization Techniques : Modifications at the C4 and C5 positions of the indole ring have been explored to enhance biological efficacy .
Q & A
Q. What are the common laboratory synthesis routes for tert-Butyl 1-methyl-1H-indole-3-carboxylate?
A Grignard reagent-based approach is often employed. For example, a structurally similar indole carboxylate derivative was synthesized via slow addition of an alkyl halide to activated magnesium, followed by reaction with a pre-cooled aldehyde intermediate. The product was purified via flash column chromatography using gradients of ethyl acetate in hexane . Adapting this method, the tert-butyl and methyl groups can be introduced through protective group strategies or substitution reactions.
Q. How is this compound characterized spectroscopically?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., tert-butyl and methyl groups).
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- TLC : Monitors reaction progress using solvent systems like 70:30 hexane:ethyl acetate .
Q. What purification methods are effective for this compound?
Flash column chromatography with silica gel is standard. For example, gradients of 5–10% ethyl acetate in hexane effectively separate intermediates and by-products. Crystallization from ethanol or dichloromethane/hexane mixtures may further purify the product .
Advanced Research Questions
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction data are refined using SHELXL , which optimizes bond lengths, angles, and thermal parameters. Visualization tools like ORTEP-3 generate thermal ellipsoid plots. For example, bond angles (e.g., C–O–C at ~110°) and torsional conformations in related indole derivatives were resolved this way .
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
Systematic variation of catalysts, solvents, and temperatures is critical. For instance, derivatives with alkynyl or silyl-protected groups (e.g., tert-butyl-dimethylsilyl ethers) require controlled anhydrous conditions and catalysts like Pd/Cu for cross-coupling reactions . Kinetic monitoring via NMR or HPLC helps identify optimal reaction times.
Q. How are contradictions between spectroscopic and crystallographic data resolved?
Q. What mechanistic insights guide the design of this compound derivatives?
Studies on analogous compounds reveal that the tert-butyl group enhances steric protection of reactive sites (e.g., indole N–H), while the carboxylate enables functionalization via hydrolysis or nucleophilic substitution . Mechanistic probes like isotopic labeling (e.g., deuterated solvents) or trapping intermediates (e.g., silyl ethers) are used to elucidate pathways .
Methodological Notes
- SHELX Refinement : Implement SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
- Reaction Monitoring : Use TLC with UV-active indicators or in-situ IR for real-time analysis .
- Computational Support : Pair crystallographic data with Gaussian or ORCA software for molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
